molecular formula C8H7BrClNO2 B14784777 2-Amino-3-bromo-6-chloro-5-methylbenzoic acid

2-Amino-3-bromo-6-chloro-5-methylbenzoic acid

Cat. No.: B14784777
M. Wt: 264.50 g/mol
InChI Key: NPVQPVBJNVPTTR-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-6-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of benzoic acid, featuring amino, bromo, chloro, and methyl substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-6-chloro-5-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the precursor 2-Amino-3-methylbenzoic acid. The bromination and chlorination reactions are carried out under controlled conditions to introduce the bromo and chloro substituents at the desired positions on the benzene ring. The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) to achieve selective halogenation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-6-chloro-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups like azides or amines.

Scientific Research Applications

2-Amino-3-bromo-6-chloro-5-methylbenzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Chemical Biology: The compound can be used to study biochemical pathways and molecular interactions

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-6-chloro-5-methylbenzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but lacks the bromo substituent.

    2-Amino-3-bromo-5-methylbenzoic acid: Similar structure but lacks the chloro substituent.

    2-Amino-6-chloro-3-methylbenzoic acid: Similar structure but lacks the bromo substituent.

Uniqueness

2-Amino-3-bromo-6-chloro-5-methylbenzoic acid is unique due to the presence of both bromo and chloro substituents, which provide distinct reactivity and potential for diverse chemical transformations. This combination of substituents allows for selective functionalization and the synthesis of complex molecules with tailored properties .

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

2-amino-3-bromo-6-chloro-5-methylbenzoic acid

InChI

InChI=1S/C8H7BrClNO2/c1-3-2-4(9)7(11)5(6(3)10)8(12)13/h2H,11H2,1H3,(H,12,13)

InChI Key

NPVQPVBJNVPTTR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C(=O)O)N)Br

Origin of Product

United States

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